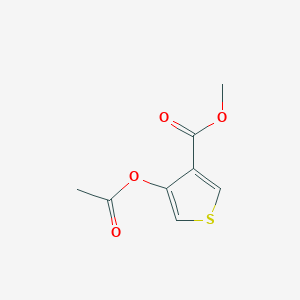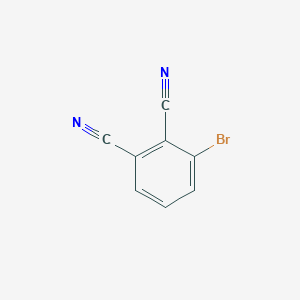
2-Amino-5-isopropylbenzoic acid
Descripción general
Descripción
2-Amino-5-isopropylbenzoic acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The compound is characterized by the presence of an amino group (NH2) and an isopropyl group attached to the benzene ring, in addition to the carboxylic acid functional group (COOH). While the provided papers do not directly discuss 2-amino-5-isopropylbenzoic acid, they do provide insights into similar compounds, such as 2-amino-4-nitrobenzoic acid and 2-amino-4,5-dimethylbenzoic acid, which can help infer some of the properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 2-amino-4,5-dimethylbenzoic acid, involves a multi-step process starting from an aniline derivative. This process includes condensation, cyclization, and oxidation steps, with an overall yield reported at 34.3% for the dimethyl derivative . Although the synthesis of 2-amino-5-isopropylbenzoic acid is not explicitly described, it is likely to follow a similar pathway, starting from an isopropyl-substituted aniline, and involving similar reagents and reaction conditions.
Molecular Structure Analysis
The molecular structure of 2-amino-4-nitrobenzoic acid, a compound structurally related to 2-amino-5-isopropylbenzoic acid, has been determined using crystallography. It features an eight-membered synthon and forms supramolecular tubes and chains through hydrogen bonding . While the exact molecular structure of 2-amino-5-isopropylbenzoic acid is not provided, it can be inferred that the presence of the amino and carboxylic acid groups would also allow for hydrogen bonding, potentially leading to the formation of similar supramolecular structures.
Chemical Reactions Analysis
The chemical reactions of 2-amino-5-isopropylbenzoic acid would likely involve the reactivity of the amino and carboxylic acid functional groups. These could participate in a variety of reactions, such as the formation of amides, esters, or peptides through condensation reactions with other carboxylic acids or amines. The provided papers do not detail specific reactions for 2-amino-5-isopropylbenzoic acid, but the reactions of similar amino-substituted benzoic acids can provide a basis for predicting its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-5-isopropylbenzoic acid can be partially deduced from the properties of similar compounds. For instance, the crystal and molecular structures of 2-amino-4-nitrobenzoic acid suggest that it may have distinct solid-state properties, such as a specific crystal packing and hydrogen bonding patterns . The presence of substituents on the benzene ring can influence properties like melting point, solubility, and acidity. The isopropyl group in 2-amino-5-isopropylbenzoic acid would likely make it more hydrophobic than its unsubstituted counterpart, potentially affecting its solubility in various solvents.
Aplicaciones Científicas De Investigación
2-Amino-5-isopropylbenzoic acid is a chemical compound with the molecular formula C10H13NO2 . It is a solid substance that should be stored in a dark place at room temperature .
While specific applications for 2-Amino-5-isopropylbenzoic acid were not found, amino acid-based surfactants, a class of compounds to which 2-Amino-5-isopropylbenzoic acid could potentially belong, have been extensively studied . These surfactants are derived from a hydrophobe source coupled with simple amino acids, mixed amino acids from synthesis or from protein hydrolysates . They can be derived solely from renewable resources . There are several pathways for their synthesis and this allows for extensive structural diversity in this class of surfactants, resulting in widespread tuneable functionality in their physiochemical properties .
Amino acid surfactants have been used in various fields, including medicine, lubricant, cosmetics, and even enhanced oil recovery . They are known for their solubility, dispersability, low toxicity, and biodegradability .
As mentioned earlier, this compound could potentially belong to a class of compounds known as amino acid-based surfactants . These surfactants have been used in various fields, including medicine, lubricant, cosmetics, and even enhanced oil recovery . They are known for their solubility, dispersability, low toxicity, and biodegradability .
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-5-propan-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6H,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNMKHLBVHTPFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502632 | |
| Record name | 2-Amino-5-(propan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-isopropylbenzoic acid | |
CAS RN |
68701-22-4 | |
| Record name | 2-Amino-5-(propan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-(propan-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromobenzo[1,3]dioxole-4-carboxylic acid](/img/structure/B1280131.png)












![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)